(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride
Overview
Description
“(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride” is a chemical compound with potential applications in scientific research and industry. It has a molecular weight of 241.49 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrFN2.ClH/c7-5-1-4 (2-9)6 (8)10-3-5;/h1,3H,2,9H2;1H
. This indicates the presence of bromine, fluorine, and nitrogen atoms in the pyridine ring.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis and Chemical Properties
A foundational aspect of research on this compound involves the development of synthesis methodologies for related chemical structures. For instance, Rao et al. (2013) reported the synthesis of a novel azetidine derivative, highlighting its structure confirmation via IR, 1H NMR, and mass spectrometry, and evaluating its antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013). Hirokawa et al. (2000) described an efficient synthesis process for a carboxylic acid moiety, a part of potent dopamine and serotonin receptors antagonists, demonstrating the versatility of halogenated pyridines in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000). Additionally, Wu et al. (2022) explored the halogen-rich intermediates for synthesizing pentasubstituted pyridines, signifying the role of such compounds in constructing complex molecular architectures (Wu, Porter, Frennesson, & Saulnier, 2022).
Biological Applications
The compound and its derivatives have been explored for biological applications as well. Sniecikowska et al. (2019) designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as biased agonists of serotonin 5-HT1A receptors, demonstrating their potential as antidepressant drug candidates with robust antidepressant-like activity (Sniecikowska et al., 2019). Preethi et al. (2021) synthesized and characterized rare earth metal complexes with Schiff base derivatives, investigating their antimicrobial and anticancer activities and demonstrating good biological efficacy for some complexes (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(2-bromo-5-fluoropyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-6-4(2-9)1-5(8)3-10-6;/h1,3H,2,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOWARJQKHJGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride | |
CAS RN |
1428532-95-9 | |
Record name | 3-Pyridinemethanamine, 2-bromo-5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428532-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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